1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea
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Overview
Description
1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound that features a bifuran moiety and an ethoxyphenyl group linked through a urea bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea typically involves the following steps:
Preparation of 2,2’-Bifuran-5-ylmethylamine: This intermediate can be synthesized through the reductive homocoupling of 5-bromofuran-2-carboxylates using alcohols as reductants.
Preparation of 2-Ethoxyphenyl Isocyanate: This can be synthesized through the reaction of 2-ethoxyaniline with phosgene or a phosgene substitute.
Formation of the Urea Bond: The final step involves the reaction of 2,2’-bifuran-5-ylmethylamine with 2-ethoxyphenyl isocyanate under mild conditions to form 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form bifuran diones.
Reduction: The nitro group in the ethoxyphenyl moiety can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Bifuran diones.
Reduction: Ethoxyphenylamine derivatives.
Substitution: Various substituted phenylurea derivatives.
Scientific Research Applications
1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions, while the urea bond can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bifuran-5,5’-dicarboxylic acid: Used in the synthesis of polyesters and other polymers.
2-Methoxyphenyl isocyanate: Used as a protecting group for amines.
1-(2-Ethoxyphenyl)urea: A simpler analog used in pharmaceutical testing.
Uniqueness
1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea is unique due to its combination of a bifuran moiety and an ethoxyphenyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-2-22-15-7-4-3-6-14(15)20-18(21)19-12-13-9-10-17(24-13)16-8-5-11-23-16/h3-11H,2,12H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEUGDXYNBHZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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